molecular formula C8H7BrN2O3 B2941838 2-bromo-N-(4-nitrophenyl)acetamide CAS No. 3598-91-2

2-bromo-N-(4-nitrophenyl)acetamide

Cat. No. B2941838
Key on ui cas rn: 3598-91-2
M. Wt: 259.059
InChI Key: XSKCUIFGKBMFOW-UHFFFAOYSA-N
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Patent
US06855710B2

Procedure details

2.6 g (30 mmol) of morpholine and 4.2 g (30 mmol) of potassium carbonate are suspended in 120 ml of acetone. 5.3 g (20 mmol) of N-bromoacetyl-4-nitro-aniline, dissolved in 80 ml of acetone, are added dropwise over a period of 20 minutes and then stirred for 2 hours at ambient temperature. The precipitate is filtered off and the solvent is eliminated in vacuo. The residue is suspended with water. The precipitate is suction filtered and dried in a drying cupboard.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1)=[O:16]>CC(C)=O>[O:4]1[CH2:5][CH2:6][N:1]([CH2:14][C:15]([NH:17][C:18]2[CH:19]=[CH:20][C:21]([N+:24]([O-:26])=[O:25])=[CH:22][CH:23]=2)=[O:16])[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
BrCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise over a period of 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a drying cupboard

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1CCN(CC1)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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